1-Bromo-4-chloro-2-(iodomethyl)benzene
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Overview
Description
1-Bromo-4-chloro-2-(iodomethyl)benzene is an organohalide compound with the molecular formula C7H5BrClI It is a derivative of benzene, where three hydrogen atoms are replaced by bromine, chlorine, and iodomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(iodomethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions typically include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and other strong bases.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biphenyl compounds .
Scientific Research Applications
1-Bromo-4-chloro-2-(iodomethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(iodomethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different properties and activities .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-methylbenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-chloro-2-methylbenzene
Comparison: 1-Bromo-4-chloro-2-(iodomethyl)benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. The combination of bromine, chlorine, and iodomethyl groups makes it a versatile intermediate in organic synthesis, offering different pathways for chemical transformations .
Properties
Molecular Formula |
C7H5BrClI |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-(iodomethyl)benzene |
InChI |
InChI=1S/C7H5BrClI/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4H2 |
InChI Key |
LKGXYEBWMGPLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CI)Br |
Origin of Product |
United States |
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